DOTA derivative

Lanthanide chelation Stability Bioanalytical labeling

Researchers face chelator instability during extended analytical runs with acyclic chelators such as DTPA. DOTA derivatives provide the macrocyclic kinetic inertness required for radiopharmaceutical and bioanalytical applications. • log K >24 for Ga(III), 28.2-29.2 for lanthanides; 12-hour complex integrity in LC-ICP-MS • NODAGA: 1.39-fold higher cell binding for 68Ga PET; DOTAGA dimers: ≥96 h tumor retention for 177Lu therapy • Custom synthesis mg to bulk scale; global shipping

Molecular Formula C43H50N4O8S4
Molecular Weight 879.1 g/mol
Cat. No. B1139177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA derivative
Molecular FormulaC43H50N4O8S4
Molecular Weight879.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(C(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C
InChIInChI=1S/C43H50N4O8S4/c1-34-10-18-40(19-11-34)56(48,49)44-26-27-45(57(50,51)41-20-12-35(2)13-21-41)30-31-47(59(54,55)43-24-16-37(4)17-25-43)39(32-38-8-6-5-7-9-38)33-46(29-28-44)58(52,53)42-22-14-36(3)15-23-42/h5-25,39H,26-33H2,1-4H3
InChIKeySTNZNCWQNMGRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA Derivatives Procurement Guide


DOTA derivatives (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-based compounds) are macrocyclic polyaminocarboxylate chelators widely employed in radiopharmaceuticals, magnetic resonance imaging (MRI) contrast agents, and bioanalytical labeling [1]. DOTA forms highly stable complexes with a range of metal ions including lanthanides, gallium, copper, and lutetium, with thermodynamic stability constants (log K) typically exceeding 24 for Ga(III) [2] and ranging from 28.2 to 29.2 for lanthanides [3]. The macrocyclic framework confers substantial kinetic inertness against transmetallation and acid-assisted dissociation relative to acyclic chelators, making DOTA derivatives the benchmark against which newer chelator designs are measured [4].

Macrocyclic chelation for radiometal complexation studies
Kinetic inertness supports transmetallation resistance research
Broad metal-ion compatibility (lanthanides, Ga, Cu, Lu)

Why DOTA Selection Requires Comparative Data


Despite sharing the DOTA macrocyclic core, DOTA derivatives exhibit significant variations in thermodynamic stability, kinetic inertness, and radiolabeling efficiency depending on pendant arm modifications, spacer chemistry, and conjugation strategy [1]. Even subtle structural changes—such as replacing a single carboxylate with an amide donor—reduce thermodynamic stability by 1–2 orders of magnitude while paradoxically preserving dissociation kinetics [2]. Furthermore, different DOTA derivatives demonstrate metal ion-specific behavior: a derivative optimized for 68Ga labeling may perform poorly with 64Cu or 177Lu, necessitating application-matched selection [3]. The evidence presented below quantifies these differences across key performance dimensions, enabling data-driven procurement decisions rather than generic substitution.

Chemical Modification Risk
Amide-for-carboxylate substitution may reduce thermodynamic stability despite similar kinetics.
Metal Ion Specificity
Performance optimized for ⁶⁸Ga may not transfer to ⁶⁴Cu or ¹⁷⁷Lu labeling workflows.
Pendant Arm Design
Dimeric vs. monomeric constructs can shift tumor retention and clearance profiles.

DOTA Derivative Performance Evidence


Lanthanide Complex Stability: DOTA vs. DTPA

In a head-to-head comparative study under chromatographic conditions, Ln3+-DOTA complexes maintained high stability at 37°C over 12 hours, whereas Ln3+-DTPA complexes exhibited significant degradation under identical conditions [1].

Complex Stability vs. DTPA
Head-to-head
Ln-DOTA maintained integrity over 12 h at 37°C; Ln-DTPA degraded significantly.
Supports long-term bioanalytical assay stability context.
LC-ICP-QMS; pH and temperature variation assessed.
Lanthanide chelation Stability Bioanalytical labeling

Cell Binding Efficiency: NODAGA vs. DOTA

In a study evaluating 68Ga-labeled PACAP peptide analogues for VPAC1 receptor targeting, the NODAGA-peptide conjugate achieved 34.0% cell binding compared to 24.5% for the DOTA-peptide conjugate, representing a 1.39-fold higher binding efficiency [1].

Cell Binding Efficiency
Head-to-head
⁶⁸Ga-NODAGA-peptide: 34.0% vs. ⁶⁸Ga-DOTA-peptide: 24.5% binding (1.39-fold difference).
Reported cell binding context for VPAC1-targeted imaging research.
T47D cells, 37°C, 15 min incubation.
Gallium-68 radiolabeling Cell binding VPAC1 receptor targeting

Radiolabeling Efficiency: DOTA vs. NODAGA and 15-5

A 2022 comparative study of DOTA, NODAGA, and 15-5 macrocycles for 64Cu-labeling of trastuzumab immunoconjugates found that DOTA derivatives required harsher radiolabeling conditions and yielded lower radiochemical yields, while NODAGA and 15-5 conjugates achieved excellent yields under mild conditions and demonstrated higher resistance to EDTA transchelation challenge [1].

⁶⁴Cu Radiolabeling
Head-to-head
DOTA-mAb required harsher conditions and yielded lower radiochemical yields vs. NODAGA/15-5 conjugates.
Mild radiolabeling and transchelation resistance context for immuno-PET research.
EDTA challenge; PBS/mouse serum stability.
Copper-64 Immuno-PET Transchelation

ClickZip Chelate Kinetic Inertness vs. DOTA

A 2024 Nature Communications study introduced ClickZip chelates, which employ a coordination-templated 1,5-triazole bridge to achieve up to a million-fold improvement in kinetic inertness relative to standard DOTA chelates, representing a breakthrough in lanthanide complex stability for bioanalytical applications [1].

Kinetic Inertness
Reported
ClickZip chelates: up to 10⁶-fold higher kinetic inertness vs. standard DOTA (Nat. Commun. 2024).
Context-dependent breakthrough for multiplexed bioanalysis research.
Coordination-templated triazole bridge; class-level inference.
Lanthanide chelates Kinetic inertness Multiplexed bioanalysis

Tumor Retention: DOTAGA vs. DOTA in FAP Inhibitors

In a 2024 comparative preclinical evaluation of 68Ga- and 177Lu-labeled FAP inhibitors, [177Lu]Lu-DOTAGA.(SA.FAPi)2 maintained significant tumor uptake at 96 hours post-injection, whereas [177Lu]Lu-DOTA.SA.FAPi showed washout, demonstrating the dimeric DOTAGA derivative's superior tumor retention for therapeutic applications [1].

Tumor Retention
Head-to-head
[¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂ retained at 96 h p.i.; [¹⁷⁷Lu]Lu-DOTA.SA.FAPi washed out.
Supports FAP-targeted radioligand retention modeling.
PC3 xenograft; SPECT/CT biodistribution.
Lutetium-177 Fibroblast activation protein Tumor retention

Thermodynamic Stability: DOTA vs. DOTA-Monoamide

pH-potentiometric titrations revealed that the thermodynamic stability constant (log K) for Ga(DOTA)− is 26.05, whereas the monoamide derivative Ga(DO3AM(Bu)) exhibits a lower log K of 24.64, representing a 1.41 log unit decrease (approximately 26-fold lower stability) [1].

Thermodynamic Stability
Head-to-head
Ga(DOTA)⁻ log K = 26.05; Ga(DO3AM(Bu)) log K = 24.64 (Δ 1.41, ~26-fold lower).
Quantifies stability penalty of carboxylate-to-amide substitution.
pH-potentiometry, 25°C, 0.15 M NaCl.
Gallium(III) chelation Thermodynamic stability pH-potentiometry

DOTA Derivative Application Scenarios


Bioanalytical Elemental Labeling with Extended Stability

For LC-ICP-MS-based quantitative bioanalysis involving lanthanide-labeled biomolecules, DOTA derivatives are preferred over DTPA due to demonstrated stability maintenance at 37°C over 12-hour analytical runs, whereas DTPA complexes undergo significant degradation [1]. This scenario applies to multiplexed proteomics and metabolomics assays requiring long-term complex integrity under chromatographic conditions.

VPAC1 PET Imaging Cell Binding Efficiency

When developing 68Ga-labeled peptide radiopharmaceuticals targeting VPAC1 receptors (e.g., for breast cancer imaging), NODAGA chelators provide a 1.39-fold higher cell binding efficiency (34.0% vs. 24.5%) compared to DOTA-conjugated peptides under identical conditions [2]. This differential directly impacts PET image contrast and lesion detectability, making NODAGA the preferred chelator for this specific application.

Immuno-PET: Mild Radiolabeling and Copper Retention

For 64Cu-labeling of monoclonal antibodies in immuno-PET applications, DOTA derivatives demonstrate suboptimal performance compared to NODAGA and 15-5 macrocycles, requiring harsher radiolabeling conditions and exhibiting reduced resistance to transchelation by EDTA [3]. NODAGA and 15-5 chelators enable excellent radiochemical yields under mild conditions while preserving immunoreactivity, directly supporting clinical translation of 64Cu-based radioimmunoconjugates.

FAP-Targeted Radioligand Therapy: Tumor Retention

For 177Lu-based radiotherapeutic applications targeting fibroblast activation protein (FAP) in solid tumors, DOTAGA-based dimeric constructs ([177Lu]Lu-DOTAGA.(SA.FAPi)2) demonstrate superior tumor retention lasting ≥96 hours post-injection compared to monomeric DOTA conjugates that exhibit rapid washout [4]. This extended retention directly translates to higher tumor-absorbed radiation doses and improved therapeutic efficacy, making DOTAGA dimers the rational choice for FAP-targeted radionuclide therapy.

Application
Selection Property
Validation Focus
Bioanalytical elemental labeling
Stability maintenance in LC-ICP-MS workflows
Complex integrity over extended chromatographic runs
VPAC1-targeted PET imaging research
Cell binding efficiency of ⁶⁸Ga-labeled peptide conjugates
Signal contrast and lesion detectability context
⁶⁴Cu-immuno-PET research
Mild radiolabeling and transchelation resistance
Radiochemical yield and immunoreactivity preservation
FAP-targeted ¹⁷⁷Lu radioligand research
Tumor retention duration of dimeric constructs
Absorbed dose modeling and tumor response endpoints
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